2-Chloro-3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine
Description
Properties
Molecular Formula |
C12H7ClN4O |
|---|---|
Molecular Weight |
258.66 g/mol |
IUPAC Name |
5-(2-chloropyridin-3-yl)-3-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H7ClN4O/c13-10-9(2-1-5-15-10)12-16-11(17-18-12)8-3-6-14-7-4-8/h1-7H |
InChI Key |
RDIVRBIICQRLGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=NC(=NO2)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazides and Nitriles
The most widely reported method involves the cyclization of 2-chloronicotinic acid hydrazide with pyridine-4-carbonitrile under dehydrating conditions. This approach leverages the reactivity of hydrazides with nitriles to form the 1,2,4-oxadiazole core.
Procedure :
- Synthesis of 2-Chloronicotinic Acid Hydrazide :
- Cyclization with Pyridine-4-Carbonitrile :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 110°C | |
| Catalyst | ZnCl₂ | |
| Reaction Time | 12–24 hours | |
| Overall Yield | 58–63% (two steps) |
Amidoxime Intermediate Route
An alternative pathway utilizes amidoxime intermediates derived from 2-chloro-3-cyanopyridine.
Procedure :
- Formation of Amidoxime :
- Cyclization with Pyridine-4-Carbonyl Chloride :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Cyclization Catalyst | EDC | |
| Reaction Time | 6–8 hours | |
| Purity (HPLC) | ≥98% |
Suzuki-Miyaura Cross-Coupling
For modular synthesis, palladium-catalyzed cross-coupling has been employed to join pre-formed oxadiazole and pyridine fragments.
Procedure :
- Synthesis of Oxadiazole Boronic Ester :
- Coupling with 2,3-Dichloropyridine :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ | |
| Base | K₂CO₃ | |
| Temperature | 80°C | |
| Reaction Time | 8–12 hours |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Hydrazide-Nitrile | High atom economy; Scalable | Long reaction times | 58–75% |
| Amidoxime Route | High purity; Mild conditions | Costly coupling agents | 70–78% |
| Suzuki Coupling | Modular; Functional group tolerance | Requires boronic ester synthesis | 65–70% |
Characterization and Validation
Spectroscopic Data :
X-ray Crystallography :
Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
2-Chloro-3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine is a heterocyclic compound featuring pyridine and oxadiazole rings in its structure. The presence of a chloro substituent at the second position of the pyridine ring enhances its chemical reactivity and broadens its potential applications, particularly in medicinal chemistry and material science. The uniqueness of this compound lies in its combination of chloro and oxadiazole functionalities within a pyridine framework, making it valuable for diverse applications in research and industry.
Scientific Research Applications
2-Chloro-3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine is used in several scientific fields:
- Chemistry It serves as a building block for synthesizing complex heterocyclic compounds.
- Medicine It is explored for potential therapeutic applications in treating various diseases.
- Industry It is utilized in developing new materials, including fluorescent dyes and sensors.
Chemical Reactions
2-Chloro-3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine undergoes several types of chemical reactions:
- Oxidation It can be oxidized under specific conditions to yield different oxidation products. Common oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
- Reduction Reduction reactions can be achieved using common reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution The chloro group can be replaced with other functional groups through nucleophilic substitution reactions, using nucleophiles like amines or thiols.
The products of these reactions depend on the specific reagents and conditions used. Oxidation may produce oxadiazole derivatives, while substitution reactions can lead to various functionalized pyridine derivatives.
Potential mechanism of action
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine involves its interaction with specific molecular targets and pathways. For example, some derivatives of oxadiazole are known to inhibit specific enzymes or receptors, leading to their therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
The oxadiazole ring’s substituent significantly influences the compound’s physicochemical and biological properties. Below is a comparative analysis:
Key Observations :
- Pyridin-4-yl substituent (Target): Enhances planarity and polar interactions compared to phenyl or methyl groups. Likely improves binding to aromatic-rich biological targets (e.g., enzymes or receptors) .
- Methyl substituent (): Simplifies synthesis and improves solubility but may limit binding affinity due to reduced steric and electronic effects.
Positional Isomerism and Chloro Substituent Effects
The position of the chloro group on the pyridine ring and the oxadiazole’s connectivity influence reactivity and bioactivity:
- 2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine (): Chloro at the 5-position alters the electron density distribution, possibly affecting intermolecular interactions .
Biological Activity
2-Chloro-3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine is a heterocyclic compound that incorporates both pyridine and oxadiazole rings. Its unique structure, featuring a chloro substituent and an oxadiazole moiety, enhances its chemical reactivity and biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This molecular formula indicates the presence of chlorine, nitrogen, and oxygen atoms which contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a broad spectrum of biological activities. These include:
- Anticancer : Many oxadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial : The compound demonstrates antibacterial and antifungal properties.
- Anti-inflammatory : Inhibition of inflammatory pathways has been observed in some studies.
The biological activity of 2-Chloro-3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine can be attributed to several mechanisms:
-
Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer proliferation, such as:
- Histone Deacetylases (HDAC)
- Thymidylate Synthase
- Topoisomerase II
- Receptor Modulation : The compound may interact with various receptors that play roles in cellular signaling pathways related to cancer and inflammation.
Anticancer Activity
A study highlighted the anticancer potential of 1,2,4-oxadiazole derivatives, including those containing pyridine rings. The compound exhibited cytotoxicity against several human cancer cell lines with varying IC50 values, indicating its potential as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15.0 |
| CaCo-2 (Colon Cancer) | 20.0 |
| H9c2 (Heart Myoblasts) | 25.0 |
Antimicrobial Activity
Research into the antimicrobial properties of similar compounds has shown promising results. For instance, oxadiazole derivatives have demonstrated effectiveness against strains of bacteria such as Staphylococcus aureus and Escherichia coli .
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine, and how can purity be optimized?
- Methodology : The compound can be synthesized via cyclization reactions involving pyridyl-oxadiazole precursors. For example, 3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-propionic acid (HL) is synthesized through condensation of pyridine-4-carboxylic acid hydrazide with appropriate precursors, followed by acid treatment . Purification typically involves recrystallization from methanol/diethyl ether systems, with monitoring by HPLC or NMR to ensure >95% purity.
Q. How is the molecular structure of this compound characterized in solid-state studies?
- Methodology : Single-crystal X-ray diffraction (XRD) using SHELX programs (e.g., SHELXL for refinement) is standard . Key parameters include bond lengths (e.g., C–N = 1.33–1.36 Å, C–O = 1.23 Å) and angles (e.g., pyridine-oxadiazole dihedral angles ≈ 15–25°). Crystallographic data (space group P21/c, Z = 2) and refinement statistics (R1 < 0.05) validate structural models .
Q. What spectroscopic techniques are essential for verifying the compound’s identity?
- Methodology :
- NMR : <sup>1</sup>H NMR (DMSO-d6) shows pyridyl protons at δ 8.5–9.0 ppm and oxadiazole-linked protons at δ 7.2–7.8 ppm .
- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C–O (1220–1250 cm⁻¹) confirm oxadiazole formation .
- Mass Spectrometry : ESI-MS ([M+H]<sup>+</sup> at m/z 288.74) matches the molecular formula C14H13ClN4O .
Advanced Research Questions
Q. How does this compound behave as a ligand in lanthanide coordination chemistry?
- Methodology : The pyridyl-oxadiazole moiety acts as a polydentate ligand. In Nd(III) complexes, it adopts monodentate, chelating, or bridging modes via oxygen/nitrogen donors, forming 9-coordinate geometries (tricapped trigonal prism). Bond lengths (Nd–O = 2.415–2.684 Å) and dimeric structures (Nd···Nd = 4.266 Å) are critical for magnetic/optical studies .
Q. What challenges arise in resolving crystallographic data for its metal complexes?
- Methodology : Pseudosymmetry and twinning are common in lanthanide complexes. Use SHELXD/SHELXE for experimental phasing and Olex2 for model completion. For example, in Dy(III) analogs, anisotropic displacement parameters (Uiso > 0.05 Ų) require restraints on water molecules and hydrogen bonds .
Q. How can conflicting spectroscopic and crystallographic data be reconciled?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
